molecular formula C15H14FN3O4S2 B2659171 3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1903685-67-5

3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2659171
CAS No.: 1903685-67-5
M. Wt: 383.41
InChI Key: WPLLXRMGLHDJCX-UHFFFAOYSA-N
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Description

The chemical entity 3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide represents a synthetic small molecule of interest in early-stage pharmacological and chemical biology research. Its molecular architecture, which integrates a benzenesulfonamide moiety with a thienopyrimidinone core, is characteristic of compounds investigated for modulating specific enzyme families. This structure suggests potential as a template for developing inhibitors against various biological targets, a concept supported by active research in the field of substituted thienopyrimidines . Researchers may evaluate this compound in vitro for its activity against a range of enzymes, such as phosphodiesterases (PDE) or kinase targets, to establish structure-activity relationships (SAR) . The fluorinated methoxy-phenylsulfonamide group is a key functional element that may influence the molecule's binding affinity and selectivity, potentially enabling it to interact with specific allosteric sites or modulate protein-protein interactions. As a research-grade compound, it serves as a valuable tool for scientists exploring the biochemistry of purinergic or kinase signaling pathways and for hit-to-lead optimization campaigns in drug discovery. All studies must be conducted under controlled laboratory conditions, and the compound is strictly for research purposes.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4S2/c1-23-13-3-2-10(8-11(13)16)25(21,22)18-5-6-19-9-17-12-4-7-24-14(12)15(19)20/h2-4,7-9,18H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLLXRMGLHDJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiourea and a halogenated pyrimidine derivative.

    Introduction of the ethyl linker: The thienopyrimidine core is then functionalized with an ethyl group through a nucleophilic substitution reaction.

    Attachment of the benzenesulfonamide moiety: The final step involves coupling the functionalized thienopyrimidine with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-fluoro-4-formylbenzenesulfonamide or 3-fluoro-4-carboxybenzenesulfonamide.

Scientific Research Applications

3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorine and methoxy groups can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Substituents/Modifications Biological Relevance Evidence Source
Target Compound 4-Oxothieno[3,2-d]pyrimidin 3-Fluoro-4-methoxybenzenesulfonamide, ethyl linker Hypothesized kinase/GSNOR inhibition N/A
SPL-334 4-Oxothieno[3,2-d]pyrimidin 2-Cyanobenzylthio, benzoic acid substituent GSNOR inhibitor (asthma, ILD)
Compounds 21–24 (Quinazoline-linked sulfonamides) Quinazoline Varied chlorophenyl/fluorophenyl hydrazineyl groups Carbonic anhydrase inhibition
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide 4-Oxothieno[3,2-d]pyrimidin 4-Fluorophenyl, 3-methoxybenzyl acetamide Unspecified (structural analog)
Ethyl (7-Fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)imidoformate Benzothieno[3,2-d]pyrimidin Ethyl imidoformate, fluorine substituent Antimicrobial potential

Key Observations:

  • Core Heterocycles: The 4-oxothienopyrimidin scaffold is shared with SPL-334 () and benzothienopyrimidin derivatives (), suggesting conserved bioactivity in enzyme inhibition. Quinazoline-based analogs () highlight sulfonamide versatility across heterocyclic systems.
  • Substituent Impact :
    • The 3-fluoro-4-methoxy group on the benzenesulfonamide in the target compound may enhance metabolic stability compared to chlorophenyl groups in quinazoline derivatives ().
    • Ethyl linkers (target compound) vs. thioether or acetamide linkers (SPL-334, ; compound 9, ) modulate molecular flexibility and binding pocket interactions.

Key Observations:

  • Cyclocondensation: A common strategy for thienopyrimidin cores (). The target compound may employ similar [4+2] cyclocondensation using thiopyranone precursors.
  • Yield and Purity: Quinazoline derivatives () achieve high yields (84–88%), while benzothienopyrimidins () show moderate yields (72%), reflecting reaction complexity.

Physicochemical Properties

Table 3: Physical and Analytical Data

Compound Melting Point (°C) Molecular Formula Key Spectral Data (IR/NMR) Evidence Source
Target Compound Not reported C₁₆H₁₅FN₃O₄S₂ Expected C=O (1720 cm⁻¹), C=N (1630 cm⁻¹) N/A
Compound 21 273–275 C₂₃H₁₈ClN₅O₃S₂ NMR: δ 7.8–8.2 (aromatic H), δ 10.2 (SO₂NH)
Benzothienopyrimidin 6 234–236 C₁₄H₁₀FN₃O₂S IR: 1720 (C=O), 1630 (C=N)

Key Observations:

  • Melting Points : Higher values (e.g., 273–300°C in ) correlate with increased crystallinity due to halogen substituents. The target compound’s methoxy group may reduce MP compared to chlorinated analogs.
  • Spectral Signatures : Shared IR peaks (C=O, C=N) confirm core heterocycle integrity across analogs .

Biological Activity

The compound 3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse research studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorinated aromatic ring, a methoxy group, and a thieno-pyrimidine moiety. Its molecular formula can be expressed as follows:

  • Molecular Formula : C₁₄H₁₄F N₃ O₂ S
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the introduction of the fluorine atom and the formation of the thieno-pyrimidine structure. Detailed synthetic pathways have been documented in patent literature and research articles, highlighting various methodologies for achieving high yields and purity.

Antiviral Properties

Research indicates that derivatives similar to this compound exhibit significant antiviral activity. For instance, nucleoside analogs with similar structural features have shown potent inhibition against Hepatitis B virus (HBV) polymerase. A study demonstrated that related compounds had an IC₅₀ value of approximately 120 nM against HBV polymerase, suggesting that our compound may also possess antiviral properties due to its structural similarities to effective nucleoside analogs .

Anticancer Activity

Sulfonamide derivatives have been widely studied for their anticancer properties. The compound's ability to inhibit tumor growth has been attributed to its interference with cellular signaling pathways involved in cancer proliferation. In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells . The specific mechanism of action for our compound remains to be elucidated but may involve inhibition of key enzymes or receptors involved in tumor growth.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC₅₀/EC₅₀ ValuesMechanism of Action
AntiviralNucleoside analogs120 nM (HBV)Inhibition of HBV polymerase
AnticancerSulfonamidesVariesInduction of apoptosis; enzyme inhibition

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